molecular formula C17H27N3O4S B3004040 4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide CAS No. 1091443-71-8

4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide

Cat. No. B3004040
CAS RN: 1091443-71-8
M. Wt: 369.48
InChI Key: OQMPERDEJIDEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often synthesized and modified to enhance their biological properties, such as anti-acetylcholinesterase, antiarrhythmic, anti-inflammatory, anticancer, and neuroleptic activities. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various benzamide derivatives with substitutions that affect their biological activity and potency.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the introduction of various functional groups to the benzamide core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide, which significantly enhanced activity . Similarly, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents was achieved via sodium borohydride reduction . These methods could potentially be applied to the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The introduction of different substituents can lead to a substantial increase in activity due to changes in the molecule's basicity, steric factors, and electronic properties. For example, the introduction of a sulfonamido group in N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides resulted in compounds that were more potent dopamine receptor blockers than sulpiride . The molecular structure of this compound would likely exhibit similar considerations, where the pivalamido and propylsulfonamido groups influence the compound's affinity and specificity for biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to interact with enzymes or receptors. For instance, the potent anti-acetylcholinesterase activity of certain piperidine derivatives was attributed to the basic quality of the nitrogen atom and the presence of a benzylsulfonyl group . The chemical reactivity of this compound would be expected to be influenced by its pivalamido and propylsulfonamido substituents, potentially affecting its mechanism of action and metabolic stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic profile and therapeutic efficacy. These properties are determined by the molecular structure and the nature of the substituents. For example, the cardiac electrophysiological activity of N-substituted imidazolylbenzamides indicated that the imidazolyl moiety could replace the methylsulfonylamino group to produce class III electrophysiological activity . The physical and chemical properties of this compound would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-(propylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-5-12-25(23,24)19-11-10-18-15(21)13-6-8-14(9-7-13)20-16(22)17(2,3)4/h6-9,19H,5,10-12H2,1-4H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMPERDEJIDEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.